molecular formula C20H25N3O5S B2893302 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396868-22-6

4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2893302
CAS RN: 1396868-22-6
M. Wt: 419.5
InChI Key: KVROQCNKFLHDHL-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Metabolism

  • Cytochrome P450 Enzyme Involvement: Research on similar compounds has explored their metabolism by cytochrome P450 enzymes, highlighting the metabolic pathways involved in oxidative metabolism. Such studies provide insight into how these compounds are processed in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).

Synthesis and Characterization

  • Novel Compound Synthesis: Studies have focused on synthesizing new benzamides and their complexes to evaluate their structural features and biological activities, such as antibacterial properties. This suggests a potential for designing compounds with specific therapeutic targets (Khatiwora et al., 2013).

Analgesic and Anti-inflammatory Agents

  • Development of Therapeutic Agents: Research has been conducted on derivatives with similar structures for their potential as analgesic and anti-inflammatory agents, indicating an interest in exploiting their pharmacological properties for treating pain and inflammation (Abu‐Hashem et al., 2020).

Antiprotozoal Activity

  • Antiprotozoal Agents: The synthesis and evaluation of compounds structurally related to the given chemical have demonstrated significant activity against protozoal infections, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Dopamine Receptor Affinity

  • Dopamine D3 Receptor Ligands: Modifications of similar compounds have led to the discovery of potent and selective ligands for the dopamine D3 receptor, suggesting applications in neuropharmacology and the potential treatment of neurological disorders (Leopoldo et al., 2002).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-22(2)29(26,27)18-5-3-16(4-6-18)19(24)21-13-15-7-10-23(11-8-15)20(25)17-9-12-28-14-17/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVROQCNKFLHDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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